

Application Notes and Protocols: Synthesis of 4-Aminooxane-4-carbonitrile

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Compound of Interest

Compound Name: 4-Aminooxane-4-carbonitrile

Cat. No.: B112695

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism and a comprehensive protocol for the synthesis of **4-Aminooxane-4-carbonitrile**, a spirocyclic α -aminonitrile. This class of compounds holds significant interest in medicinal chemistry and drug development due to their structural rigidity and potential as scaffolds for novel therapeutic agents.

Introduction

4-Aminooxane-4-carbonitrile is synthesized via the Strecker synthesis, a classic multicomponent reaction involving a ketone, ammonia, and a cyanide source.^{[1][2][3]} In this specific case, the cyclic ketone oxan-4-one undergoes a condensation reaction with ammonia to form an intermediate imine, which is subsequently attacked by a cyanide anion to yield the final spirocyclic product.^{[4][5]} The versatility of the Strecker synthesis allows for the generation of a diverse library of α -aminonitriles by varying the ketone starting material.

Reaction Mechanism: Strecker Synthesis

The formation of **4-Aminooxane-4-carbonitrile** from oxan-4-one proceeds in two main stages:

- Imine Formation: Oxan-4-one reacts with ammonia in a condensation reaction. The carbonyl carbon is first protonated, making it more electrophilic for the nucleophilic attack by

ammonia. Subsequent dehydration leads to the formation of an oxan-4-iminium cation intermediate.[3][6]

- Cyanide Addition: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the iminium ion. This step results in the formation of the stable C-C bond, yielding the final product, **4-Aminooxane-4-carbonitrile**.[2][6]

Experimental Protocols

The following protocol is a representative procedure for the synthesis of **4-Aminooxane-4-carbonitrile** based on established methods for the Strecker synthesis of α -aminonitriles from cyclic ketones.

Materials and Reagents:

- Oxan-4-one
- Ammonium chloride (NH₄Cl)
- Potassium cyanide (KCN) or Sodium cyanide (NaCN)
- Ammonia solution (e.g., 28% in water)
- Methanol (MeOH)
- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (Na₂SO₄)
- Hydrochloric acid (HCl) (for workup)
- Sodium bicarbonate (NaHCO₃) (for workup)
- Brine (saturated NaCl solution)

Equipment:

- Round-bottom flask

- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration
- Fume hood (essential due to the use of cyanide)

Procedure:

- Reaction Setup: In a well-ventilated fume hood, dissolve oxan-4-one (1.0 eq) and ammonium chloride (1.2 eq) in methanol. Cool the mixture to 0 °C in an ice bath with stirring.
- Addition of Ammonia: To the cooled solution, slowly add a concentrated aqueous solution of ammonia (2.0 eq). Stir the mixture for 30 minutes at 0 °C.
- Addition of Cyanide: In a separate flask, dissolve potassium cyanide (1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup:
 - Quench the reaction by carefully adding cold water.
 - Extract the aqueous layer with dichloromethane (3 x volume).
 - Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

- Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **4-Aminooxane-4-carbonitrile**.

Safety Precautions:

- Cyanide is extremely toxic. All manipulations involving potassium cyanide or sodium cyanide must be performed in a certified fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
- Have a cyanide antidote kit readily available and be familiar with its use.
- Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas. Therefore, avoid acidic conditions until the cyanide has been removed or the reaction is complete and properly quenched.

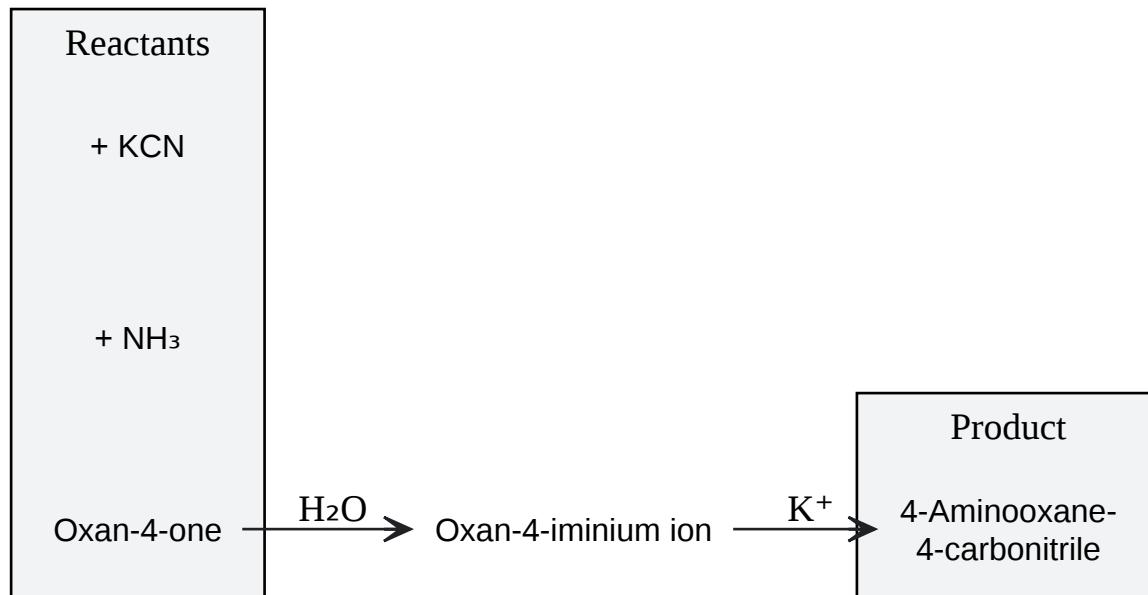
Data Presentation

The following table summarizes representative quantitative data for the Strecker synthesis of α -aminonitriles from cyclic ketones, which can be expected to be similar for the synthesis of **4-Aminooxane-4-carbonitrile**.

Starting Ketone	Amine Source	Cyanide Source	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Cyclohexanone	NH ₄ Cl/NH ₃	KCN	Methanol /Water	0 to RT	24	85-95	Adapted from [5]
Cyclopentanone	NH ₄ Cl/NH ₃	NaCN	Methanol /Water	0 to RT	18	80-90	General Protocol
4-tert-Butylcyclohexanone	NH ₄ Cl/NH ₃	KCN	Methanol /Water	0 to RT	36	75-85	General Protocol

Visualizations

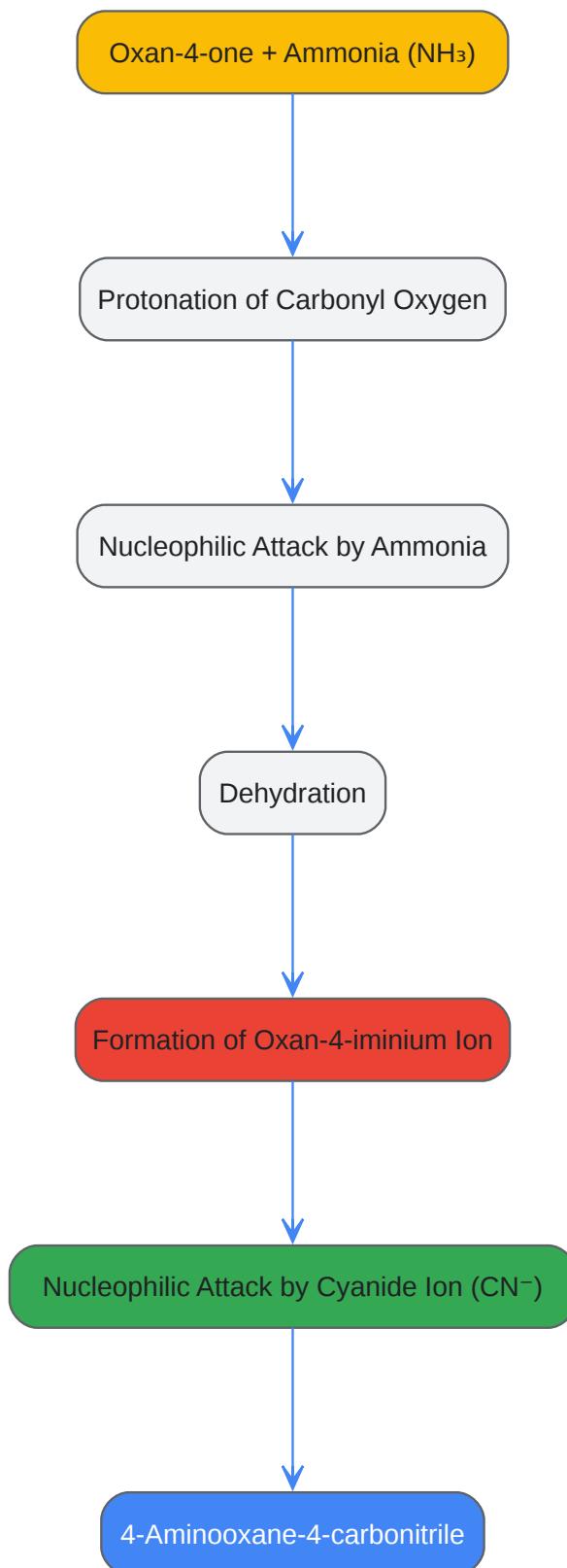
Reaction Scheme: Formation of **4-Aminooxane-4-carbonitrile**



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Caption: Overall reaction for the synthesis of **4-Aminooxane-4-carbonitrile**.

Reaction Mechanism Workflow



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Caption: Step-wise mechanism of the Strecker synthesis.

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